N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a nitro-substituted pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole nucleus can be synthesized through various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through nucleophilic substitution reactions involving cycloheptylamine and appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and pyrazole ring may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a methyl group on the pyrazole ring.
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide derivatives: Various derivatives with different substituents on the pyrazole ring or cycloheptyl group.
Uniqueness
This compound is unique due to its specific combination of a cycloheptyl group and a nitro-substituted pyrazole ring, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
N-cycloheptyl-2-(3-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(13-10-5-3-1-2-4-6-10)9-15-8-7-11(14-15)16(18)19/h7-8,10H,1-6,9H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIKNVHWNPJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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